OTS514 hydrochloride
Overview
Description
OTS514 hydrochloride is a potent inhibitor of T-LAK cell-originated protein kinase (TOPK) . It exhibits an impressive IC50 value of 2.6 nM . This compound has garnered attention due to its ability to strongly suppress the growth of TOPK-positive cancer cells .
Physical and Chemical Properties Analysis
Mechanism of Action
OTS514 hydrochloride, also known as OTS514 (hydrochloride), is a potent inhibitor of T-LAK cell-originated protein kinase (TOPK). This compound has been shown to have significant effects on cancer cells, particularly those that express TOPK .
Target of Action
The primary target of this compound is TOPK (T-LAK cell-originated protein kinase) . TOPK is a protein kinase that has been found in various human cancers and is considered an oncogene that promotes tumor growth .
Mode of Action
This compound inhibits the kinase activity of TOPK with a median inhibitory concentration (IC50) value of 2.6 nM . By inhibiting TOPK, this compound can suppress the growth of TOPK-positive cancer cells .
Biochemical Pathways
This compound affects the cell cycle and apoptosis pathways. It induces cell cycle arrest and apoptosis at nanomolar concentrations in a series of human myeloma cell lines (HMCL) and prevents outgrowth of a putative CD138+ stem cell population from multiple myeloma (MM) patient-derived peripheral blood mononuclear cells .
Pharmacokinetics
It’s known that the compound is soluble in dmso , which suggests it may have good bioavailability
Result of Action
This compound strongly suppresses the growth of TOPK-positive cancer cells . It induces cell cycle arrest and apoptosis, leading to a decrease in the proliferation of cancer cells .
Biochemical Analysis
Biochemical Properties
OTS514 hydrochloride plays a crucial role in biochemical reactions by inhibiting the activity of TOPK, a kinase involved in cell proliferation and survival. The compound interacts with various enzymes, proteins, and biomolecules, primarily targeting TOPK. The inhibition of TOPK by this compound leads to the suppression of tumor cell growth and the induction of apoptosis. The compound’s median inhibitory concentration (IC50) value for TOPK is 2.6 nM .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In cancer cells, the compound induces cell cycle arrest and apoptosis at nanomolar concentrations. It prevents the outgrowth of a putative CD138+ stem cell population from multiple myeloma patient-derived peripheral blood mononuclear cells . This compound also disrupts cell signaling pathways, including AKT, p38 MAPK, and NF-κB signaling, and influences gene expression by elevating FOXO3 and its transcriptional targets CDKN1A (p21) and CDKN1B (p27) .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of TOPK kinase activity. By binding to TOPK, the compound prevents the phosphorylation of downstream targets, leading to cell cycle arrest and apoptosis . This compound also induces the loss of FOXM1 activity, further contributing to its anti-tumor effects . The compound’s ability to inhibit TOPK is highly specific, with an IC50 value of 2.6 nM .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound induces cell cycle arrest and apoptosis in human myeloma cell lines at nanomolar concentrations . Long-term studies have shown that this compound can prevent the outgrowth of cancer stem cell populations and induce tumor regression in xenograft models . The stability and degradation of the compound in vitro and in vivo are critical factors that influence its long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In xenograft models of TOPK-positive lung cancer cells, the compound induces tumor regression at doses ranging from 1 to 5 mg/kg . Higher doses result in greater tumor growth inhibition without significant body weight loss . Excessive doses may lead to toxic or adverse effects, highlighting the importance of optimizing the dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in metabolic pathways that regulate cell proliferation and survival. The compound interacts with enzymes and cofactors that modulate metabolic flux and metabolite levels. By inhibiting TOPK, this compound disrupts key signaling pathways, leading to changes in cellular metabolism and the induction of apoptosis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various transporters and binding proteins. The compound’s localization and accumulation in specific cellular compartments are critical for its therapeutic efficacy . Studies have shown that this compound is effectively transported to tumor cells, where it exerts its anti-tumor effects .
Subcellular Localization
This compound exhibits specific subcellular localization, which is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization enhances the compound’s ability to inhibit TOPK and induce apoptosis in cancer cells .
Properties
IUPAC Name |
9-[4-[(2R)-1-aminopropan-2-yl]phenyl]-8-hydroxy-6-methyl-5H-thieno[2,3-c]quinolin-4-one;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2S.ClH/c1-11-9-16(24)17(14-5-3-13(4-6-14)12(2)10-22)18-15-7-8-26-20(15)21(25)23-19(11)18;/h3-9,12,24H,10,22H2,1-2H3,(H,23,25);1H/t12-;/m0./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQPRMBOOBXSZSP-YDALLXLXSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1NC(=O)C3=C2C=CS3)C4=CC=C(C=C4)C(C)CN)O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C2=C1NC(=O)C3=C2C=CS3)C4=CC=C(C=C4)[C@@H](C)CN)O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.